2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-[2-(4-chlorophenyl)ethyl]acetamide
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Overview
Description
2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-[2-(4-chlorophenyl)ethyl]acetamide is a synthetic organic compound characterized by the presence of chlorophenyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with ethyl chloroacetate under basic conditions to form an intermediate ester.
Hydrolysis and Amidation: The ester is then hydrolyzed to the corresponding acid, which is subsequently converted to the acyl chloride. This acyl chloride reacts with another molecule of 4-chloroaniline to form the desired amide.
Final Coupling: The final step involves the coupling of the amide with 2-(4-chlorophenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-[2-(4-chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of chlorophenyl groups is often associated with enhanced biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-[2-(4-chlorophenyl)ethyl]acetamide exerts its effects involves interaction with specific molecular targets. The chlorophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamide moiety may also play a role in binding to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetanilide: Similar structure but lacks the ethoxy and additional chlorophenyl groups.
N-(4-chlorophenyl)acetamide: Similar but simpler structure, lacking the ethoxy linkage.
2-Chloro-N-(4-chlorophenyl)acetamide: Similar but with a different substitution pattern.
Uniqueness
2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both ethoxy and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18Cl2N2O3 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethoxy]-N-[2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O3/c19-14-3-1-13(2-4-14)9-10-21-17(23)11-25-12-18(24)22-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,23)(H,22,24) |
InChI Key |
YCBITUXYIVJOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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